molecular formula C9H7BrN2O B1377735 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 1260382-82-8

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

Cat. No. B1377735
M. Wt: 239.07 g/mol
InChI Key: VINQHOKVKWJEDF-UHFFFAOYSA-N
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Description

“1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C9H7BrN2O . It is a derivative of pyrrolopyridine, a nitrogen-containing heterocyclic compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodology

    A study details the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine, highlighting a two-step reaction involving magnesium halide exchange and nucleophilic substitution. This process demonstrated an efficient pathway to synthesize the compound with a total yield of up to 81%, featuring mild reaction conditions and straightforward procedures (Zeng-sun Jin, 2015).

  • Chemical Reactions and Derivatives

    Research has explored the thermal decomposition of bromo-methyl-triazolo-pyridine under pressure, leading to the formation of various intermediates, including 1-(6-Bromopyridin-2-yl)ethanone. This work provides insights into the reactivity and potential chemical applications of the compound's derivatives (B. Abarca, R. Ballesteros, F. Blanco, 2006).

Biological Applications

  • Antimicrobial Activity

    A study synthesized new derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole, including a compound similar in structure to the queried compound, demonstrating significant immunosuppressive and immunostimulatory effects. These compounds showed potential as multipotent compounds with promising biological activities, including cytotoxicity against various cancer cell lines (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, I. Fakhr, 2011).

  • Antiviral and Antibacterial Agents

    Novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives were synthesized, showcasing antibacterial activity. These compounds represent a new class of antibacterial agents, highlighting the versatility of the core compound's structure for developing bioactive substances (Setti S. Chinnayya et al., 2022).

Material Science Applications

  • Luminescent Polymers: A study on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, similar in structure to the queried compound, discussed the synthesis and properties of these materials. The polymers showed strong fluorescence and quantum yields, indicating potential applications in the field of materials science for developing new luminescent materials (Kai A. I. Zhang, B. Tieke, 2008).

Future Directions

Research is ongoing into the development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone”, for potential applications in cancer therapy . These compounds are being studied for their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

1-(6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQHOKVKWJEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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